molecular formula C17H19N5O8S B10915652 3-[(acetyloxy)methyl]-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10915652
M. Wt: 453.4 g/mol
InChI Key: CYNLMLKOVGVVSN-UHFFFAOYSA-N
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Description

3-[(Acetyloxy)methyl]-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure It is characterized by the presence of multiple functional groups, including an acetyloxy group, a nitro group, and a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(acetyloxy)methyl]-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core bicyclic structure, followed by the introduction of the acetyloxy and nitro groups through various chemical reactions. Common reagents used in these steps include acetic anhydride, nitric acid, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(Acetyloxy)methyl]-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

3-[(Acetyloxy)methyl]-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)methyl]-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: Share a similar bicyclic structure but differ in functional groups.

    Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.

    Carbapenems: Known for their broad-spectrum antibiotic activity.

Uniqueness

3-[(Acetyloxy)methyl]-7-{[2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19N5O8S

Molecular Weight

453.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[[2-methyl-3-(4-nitropyrazol-1-yl)propanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C17H19N5O8S/c1-8(4-20-5-11(3-18-20)22(28)29)14(24)19-12-15(25)21-13(17(26)27)10(6-30-9(2)23)7-31-16(12)21/h3,5,8,12,16H,4,6-7H2,1-2H3,(H,19,24)(H,26,27)

InChI Key

CYNLMLKOVGVVSN-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C=N1)[N+](=O)[O-])C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O

Origin of Product

United States

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